6-(4-methoxyphenyl)-1-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Shares the pyrazole core but lacks the pyridine ring.
2-Methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one: Contains a similar methoxyphenyl group but has a different core structure.
Uniqueness
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-[2-(5-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-14-8-9-23-27(14)11-10-22-21(28)17-12-19(15-4-6-16(29-3)7-5-15)25-20-18(17)13-24-26(20)2/h4-9,12-13H,10-11H2,1-3H3,(H,22,28) |
InChI Key |
WBOAVSPYOPNRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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